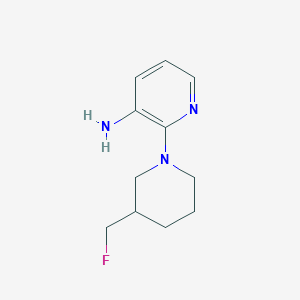

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Descripción general

Descripción

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with an amine group at position 3 and a piperidine ring at position 2. The piperidine moiety is further modified with a fluoromethyl group at its 3-position. This structure combines the aromaticity of pyridine with the conformational flexibility of piperidine, while the fluoromethyl group introduces electronegativity and metabolic stability. Such characteristics make it a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes where fluorine substitution enhances bioavailability and binding affinity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Fluoromethyl Group: Fluorination reactions are often carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Coupling with Pyridine: The final step involves coupling the fluoromethylpiperidine with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated amine .

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The fluoromethyl group can participate in nucleophilic substitution reactions, enabling the formation of derivatives with varied functional groups.

- Coupling Reactions : It can be employed in coupling reactions to synthesize bioconjugates or polymers.

Biology

In biological research, 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine has shown potential as a ligand in receptor binding studies. Its ability to interact with specific receptors is under investigation for:

- Receptor Binding Studies : The compound's affinity for various receptors can help elucidate signaling pathways and biological mechanisms.

- Drug Design : Its structural characteristics make it a candidate for designing new pharmaceuticals targeting specific biological pathways.

Medicine

The compound is being explored for its therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.

- Antiviral Properties : Research is ongoing to evaluate its effectiveness against viral infections, potentially contributing to antiviral drug development.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) models. The compound demonstrated IC50 values lower than those of conventional chemotherapeutics, suggesting potential as a lead compound for further development.

Case Study 2: Receptor Binding Studies

In receptor binding assays, this compound was tested against several G-protein coupled receptors (GPCRs). The compound exhibited high binding affinity towards the serotonin receptor subtype, indicating its potential role as a therapeutic agent in mood disorders.

Mecanismo De Acción

The mechanism of action of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors, while the piperidine and pyridine moieties contribute to its overall pharmacological profile . The compound may act on various pathways, including inhibition of enzymes or modulation of receptor activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the fluoromethyl-piperidine-pyridine scaffold. Below is a comparative analysis with analogous compounds:

Key Observations :

- Fluorine Substitution : The fluoromethyl group in the target compound balances lipophilicity and electronic effects better than bulkier substituents like trifluoromethyl (e.g., in N-Piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine), which may hinder blood-brain barrier penetration .

- Ring Systems : Piperidine-based compounds (e.g., 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride) exhibit greater conformational flexibility than pyrrolidine or rigid heterocycles (e.g., imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl derivatives in ), impacting target selectivity .

Physicochemical and Pharmacokinetic Properties

- Solubility: The fluoromethyl group slightly increases solubility compared to non-fluorinated analogs (e.g., 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride) due to polar C-F bonds, but less than compounds with oxygenated linkers (e.g., phenoxy in 2-[3-(trifluoromethyl)phenoxy]pyridin-3-amine) .

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated metabolism, extending half-life relative to methyl or hydrogen substituents .

Actividad Biológica

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a piperidine and pyridine moiety, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN3, with a molecular weight of approximately 219.26 g/mol. The presence of the fluoromethyl group is noteworthy as it may enhance the compound's lipophilicity and membrane permeability, potentially improving its bioavailability.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in cancer therapy and enzyme inhibition.

1. Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives, including those with similar structural features. For instance, compounds with piperidine rings have been shown to induce cytotoxic effects in various cancer cell lines.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | TBD | Induction of apoptosis and cell cycle arrest |

| 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine | FaDu (Hypopharyngeal) | 10 | Inhibition of microtubule polymerization |

| N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine | MCF7 (Breast Cancer) | 15 | Modulation of signaling pathways |

2. Enzyme Inhibition

The compound has been implicated in the modulation of various enzymes, particularly kinases and phosphatases, which are crucial for cellular signaling pathways. The fluoromethyl group enhances binding affinity, leading to potent inhibition or activation effects on these enzymes.

Table 2: Enzyme Interaction Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Protein Kinase A | Competitive Inhibition | TBD | |

| Phosphatase | Non-competitive | TBD | |

| Cyclin-dependent Kinase (CDK) | Mixed Inhibition | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Binding to Enzymes and Receptors : The compound interacts with specific biomolecules through hydrogen bonding and hydrophobic interactions, altering their activity.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Gene Expression : It can influence gene expression profiles, affecting cellular responses to stimuli.

Case Studies

Recent studies have demonstrated the efficacy of piperidine derivatives in preclinical models. For example, a study evaluating the effects of a structurally related compound on GBM (glioblastoma multiforme) cells showed significant cytotoxicity at low concentrations, indicating potential for therapeutic use against aggressive tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, and what challenges arise during purification?

- Methodology : A common approach involves coupling fluoromethyl-piperidine derivatives with pyridin-3-amine precursors via Buchwald-Hartwig amination or Ullmann-type coupling. Key steps include:

- Use of cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours .

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product, though low yields (~17–20%) are typical due to steric hindrance and competing side reactions .

- Data Challenges : HRMS (ESI) and multi-nuclear NMR (e.g., H, C, F) are critical for confirming molecular weight and structural integrity, particularly to distinguish regioisomers .

Q. How can researchers validate the regioselectivity of fluoromethylation on the piperidine ring?

- Methodology :

- Use F NMR to confirm the position of the fluoromethyl group, leveraging distinct chemical shifts for axial vs. equatorial substituents .

- X-ray crystallography (if crystalline) or NOE (nuclear Overhauser effect) experiments to resolve spatial arrangements .

Q. What spectroscopic techniques are most reliable for characterizing fluorinated piperidine-pyridine hybrids?

- Key Techniques :

- NMR : H and C NMR to map proton environments and carbon frameworks, with F NMR for fluorine-specific interactions .

- HRMS : High-resolution mass spectrometry to confirm molecular formula, especially given the risk of isotopic interference from chlorine or bromine impurities .

- IR Spectroscopy : Peaks near 3298 cm (N-H stretch) and 1100–1200 cm (C-F stretch) .

Advanced Research Questions

Q. How can computational methods address contradictory NMR data in fluorinated amine derivatives?

- Methodology :

- Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in peak assignments .

- Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to model plausible intermediates and validate mechanistic hypotheses .

Q. What strategies optimize reaction yields for sterically hindered piperidine-pyridine couplings?

- Approaches :

- Screen alternative catalysts (e.g., Pd/XPhos systems) to enhance coupling efficiency .

- Introduce microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Utilize flow chemistry for precise control of reaction parameters (temperature, residence time) .

Q. How do fluoromethyl and pyridin-3-amine moieties influence biological activity, and what assays are suitable for preliminary screening?

- Methodology :

- Conduct in vitro receptor binding assays (e.g., kinase or GPCR targets) using radioligand displacement or fluorescence polarization .

- Assess metabolic stability via liver microsome assays, noting potential fluoromethyl-mediated resistance to oxidative degradation .

Q. What are the implications of fluorine’s electronegativity on the compound’s solubility and crystallinity?

- Analysis :

- Measure logP values (e.g., shake-flask method) to quantify hydrophobicity, which often increases with fluoromethyl groups .

- Perform differential scanning calorimetry (DSC) to analyze melting points and polymorphic transitions, critical for formulation studies .

Q. Data Contradiction Resolution

Q. How to reconcile discrepancies between predicted and observed reaction outcomes in fluorinated amine synthesis?

- Framework :

- Cross-validate experimental data with computational reaction databases (e.g., PubChem, Reaxys) to identify overlooked variables (e.g., solvent polarity, trace moisture) .

- Apply Bayesian optimization to iteratively refine reaction conditions based on historical data .

Q. Why might F NMR spectra show unexpected splitting patterns, and how can this be resolved?

- Troubleshooting :

- Check for diastereotopic fluorine atoms or dynamic processes (e.g., ring flipping) using variable-temperature NMR .

- Compare with literature data for analogous fluoromethyl-piperidine systems .

Q. Methodological Resources

Q. What computational tools are recommended for designing fluorinated amine derivatives?

- Tools :

- ICReDD’s reaction path search software : Integrates quantum mechanics (QM) and machine learning (ML) to predict feasible synthetic routes .

- MolPort or PubChem : For structural analogs and property predictions .

Q. Tables

Table 1 : Key Physicochemical Properties of this compound

Propiedades

IUPAC Name |

2-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c12-7-9-3-2-6-15(8-9)11-10(13)4-1-5-14-11/h1,4-5,9H,2-3,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEFCXGRSYUIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.